furo[3,2-c]pyridine-4,6(5H,7H)-dione
Description
Properties
IUPAC Name |
7H-furo[3,2-c]pyridine-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3/c9-6-3-5-4(1-2-11-5)7(10)8-6/h1-2H,3H2,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUBYOJWTPLBSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CO2)C(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701289999 | |
| Record name | Furo[3,2-c]pyridine-4,6(5H,7H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701289999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207176-26-8 | |
| Record name | Furo[3,2-c]pyridine-4,6(5H,7H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1207176-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furo[3,2-c]pyridine-4,6(5H,7H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701289999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel–Crafts Acylation and Intramolecular Cyclization
The Friedel–Crafts acylation strategy has been widely employed for constructing the furo[3,2-c]pyridine-4,6-dione core. A seminal study demonstrated the synthesis of 6-isobutyl-5,6-dihydrofuro[3,2-c]pyridine-4,7-dione (compound 2b ) via intramolecular cyclization of 3-furoyl-L-leucine using Eaton’s reagent (P₂O₅ in methanesulfonic acid) under mild conditions . The reaction proceeds through activation of the carbonyl group, facilitating electrophilic aromatic substitution at the furan ring’s C2 position (Scheme 1). This method achieved a 40.3% yield, with the product characterized by a melting point of 63.4–64.5°C .
Further derivatization of the parent compound 2b was accomplished through NaBH₄ reduction and acetonitrile-mediated nucleophilic substitutions, yielding analogs 3a–3k and 4a–4d . For instance, refluxing 2b with potassium carbonate in acetonitrile generated 4c , a potent antitumor agent with an IC₅₀ of 0.655 µg/mL against KYSE70 cells .
Manganese Triacetate-Mediated Oxidative Cyclization
Manganese(III) acetate [Mn(OAc)₃] has been utilized as a one-electron oxidant to synthesize furo[3,2-c]pyridine-2,4-dione derivatives. Reacting 1-methyl-4-phenyl-5,6-dihydropyridin-2(1H)-one with diethyl malonate in acetic acid in the presence of Mn(OAc)₃ induces oxidative coupling, forming the fused furan ring . This method emphasizes the role of radical intermediates in constructing the dione moiety, though reaction yields and optimization data remain unspecified in the available literature .
Sonogashira Coupling and 5-Endo-Dig Cyclization
A cascade process combining Sonogashira coupling and 5-endo-dig cyclization has emerged as a robust strategy for furo[3,2-c]pyridines. Starting with 4-hydroxy-3-iodopyridine (compound 2 ), reaction with propargyl ethers (4–6) under Pd/Cu catalysis generates alkynyl intermediates, which spontaneously cyclize to form the furan ring . This method produced derivatives 7–9 in 62–81% yields (Scheme 3) . For multivalent systems, dialkynes (11–13) and trialkynes (14) were coupled with excess 2 , yielding bifuro[3,2-c]pyridines (15–17) and trivalent compound 18 in 41–67% yields .
Chemical Reactions Analysis
Types of Reactions: Furo[3,2-c]pyridine-4,6(5H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of furo[3,2-c]pyridine-4,6(5H,7H)-dione derivatives as promising anticancer agents. A notable study synthesized a series of novel furanopyridinone derivatives and evaluated their cytotoxic effects against cancer cell lines KYSE70 and KYSE150. The lead compound demonstrated a remarkable 99% inhibition of cell growth at a concentration of 20 µg/mL, with an IC50 value of 0.655 µg/mL after 24 hours. The study utilized molecular docking to explore the binding interactions of the compound with key proteins involved in tumor progression, such as METAP2 and EGFR, suggesting that the carbonyl group in the pyridone moiety is critical for its activity .
Table 1: Cytotoxicity of Furanopyridinone Derivatives Against Cancer Cell Lines
| Compound | Cell Line | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |
|---|---|---|---|---|
| 4c | KYSE70 | 20 | 99 | 0.655 |
| 4c | KYSE150 | 40 | Significant | N/A |
Proteasome Inhibition
Furo[3,2-c]pyridine derivatives have been investigated for their ability to inhibit proteasomal activity. A specific derivative was found to be an efficient inhibitor of the constitutive proteasome (c20S) with an IC50 value of 600 nM while showing minimal inhibition on the immunoproteasome (i20S). This selectivity suggests potential applications in treating diseases where proteasome activity is dysregulated, such as cancer and autoimmune disorders .
Anti-inflammatory Applications
The compound has also been studied for its anti-inflammatory properties. Research indicates that furo[3,2-c]pyridine derivatives can inhibit proteolytic activation of Protease-Activated Receptor-2 (PAR-2), which is implicated in various inflammatory conditions including inflammatory bowel disease and rheumatoid arthritis. The ability to modulate PAR-2 activity opens avenues for developing treatments for a range of inflammatory diseases .
Antimicrobial Activity
This compound has shown promise as an antimicrobial agent. Compounds derived from this scaffold have been evaluated for their efficacy against various bacterial strains and fungi. The structural features of these compounds contribute to their biological activity, making them candidates for further development as antimicrobial agents .
Pharmacological Studies
Pharmacological evaluations have demonstrated that furo[3,2-c]pyridine derivatives can enhance cellular responses to interferons by inhibiting de novo pyrimidine biosynthesis. This mechanism suggests potential applications in antiviral therapies and treatments for conditions characterized by impaired immune responses .
Mechanism of Action
The mechanism of action of furo[3,2-c]pyridine-4,6(5H,7H)-dione involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares furo[3,2-c]pyridine-4,6(5H,7H)-dione with its analogs, focusing on structural variations, synthetic approaches, and biological activities.
Structural Analogues
Thieno[3,2-c]pyridine-4,6(5H,7H)-dione
- Structural Difference : Replaces the furan oxygen atom with sulfur, forming a thiophene ring.
- Synthesis: Produced via in-flow photooxygenation of 7-aminothieno[3,2-c]pyridin-4(5H)-ones using ambient air, enabling gram-scale synthesis without chromatographic purification .
- Biological Activity: Exhibits potent inhibition of the oncogenic phosphatase PTP4A3 (IC₅₀ < 1 µM) with high specificity over related phosphatases (e.g., CDC25B). Substitutions at the 7-imino position (e.g., phenyl or methyl groups) enhance potency and selectivity .
Benzofuro[3,2-c]quinoline Derivatives
- Structural Difference : Incorporates a fused benzene ring on the pyridine moiety, forming a tetracyclic system.
- Synthesis : Constructed via sequential chlorination/demethylation and intramolecular cyclization .
- Biological Activity : Demonstrates antileukemia activity by targeting DNA topoisomerases and inducing apoptosis in cancer cell lines (e.g., HL-60) .
Pyrano-Furo-Pyridone Derivatives
- Structural Difference : Adds a pyran ring to the core structure, increasing molecular complexity.
- Synthesis: Synthesized via MPLC-purified reactions between pyran precursors and substituted hydroxyquinolines or pyridones .
- Biological Activity: Phenotypic profiling reveals moderate cytotoxicity against renal and melanoma cell lines (e.g., UO-31, UACC-257) .
Physicochemical Properties
| Compound Class | Molecular Weight (g/mol) | LogP (Predicted) | Aqueous Solubility |
|---|---|---|---|
| Furo[3,2-c]pyridine-4,6-dione | 192.17 | 1.2 | Low |
| Thieno[3,2-c]pyridinediones | 256.28 | 2.5 | Moderate |
| Benzofuroquinolines | 280–320 | 3.0–3.5 | Low |
| Pyrano-furo-pyridones | 211–342 | 1.5–2.0 | Variable |
- Key Insight: Thieno derivatives’ higher LogP values correlate with improved membrane permeability, but solubility remains a challenge for all classes .
Biological Activity
Furo[3,2-c]pyridine-4,6(5H,7H)-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a fused ring system that includes a pyridine and a furan moiety. This unique structure contributes to its reactivity and biological activity. The compound is often synthesized as a precursor for various derivatives that may exhibit enhanced biological effects.
Anticancer Activity
This compound has been investigated for its potential as an anticancer agent. Studies indicate that it can inhibit tubulin polymerization by binding to the colchicine site on tubulin, thereby disrupting microtubule dynamics essential for cell division.
- Case Study : A study reported that a derivative of this compound demonstrated significant cytotoxicity against KYSE70 and KYSE150 cancer cell lines with an IC50 value of 0.655 µg/mL after 24 hours of treatment. The compound exhibited a remarkable 99% inhibition of cell growth at a concentration of 20 µg/mL after 48 hours .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains.
- Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Gram-positive Activity | Gram-negative Activity | Fungal Activity |
|---|---|---|---|
| Derivative A | High (S) | Intermediate (I) | Low (L) |
| Derivative B | Intermediate (I) | High (S) | Intermediate (I) |
| Derivative C | Low (L) | Low (L) | High (S) |
Legend : S = Standard drug; H = High activity; I = Intermediate activity; L = Low activity .
The mechanism underlying the biological activities of this compound involves several pathways:
- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in critical cellular processes.
- Protein Interaction : It interacts with proteins such as tubulin and potentially others involved in cancer cell proliferation and survival.
- De Novo Pyrimidine Biosynthesis Inhibition : Some derivatives have been shown to enhance cellular responses to interferons by inhibiting de novo pyrimidine biosynthesis .
Synthesis and Derivatives
The synthesis of this compound derivatives is crucial for exploring their biological activities further. Various synthetic routes have been developed to create derivatives with improved efficacy and selectivity.
Q & A
Basic: What are the primary synthetic routes for furo[3,2-c]pyridine-4,6(5H,7H)-dione, and what intermediates are critical in its preparation?
Answer:
The synthesis typically involves cyclization or functionalization of furopyridine precursors. Key methods include:
- Reissert-Henze reaction : Used to prepare cyanofuro[3,2-c]pyridine derivatives, which are hydrolyzed under acidic or alkaline conditions to form carboxylic acids or amides .
- Suzuki coupling : 4-Chlorofuro[3,2-c]pyridine reacts with boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst, yielding aryl-substituted derivatives (e.g., 4-phenylfuro[3,2-c]pyridine) .
Critical intermediates : 4-Chlorofuro[3,2-c]pyridine and cyanoderivatives (e.g., 4-cyanofuro[3,2-c]pyridine) are pivotal for downstream functionalization .
Advanced: How can researchers optimize low-yielding Suzuki coupling reactions for furo[3,2-c]pyridine derivatives?
Answer:
The low yield (e.g., 20.2% for 4-phenylfuro[3,2-c]pyridine ) may be addressed via:
- Catalyst screening : Testing Pd catalysts (e.g., Pd(OAc)₂ with ligands like XPhos) to enhance cross-coupling efficiency.
- Solvent optimization : Replacing dichloromethane with polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Temperature control : Gradual heating (80–100°C) to accelerate oxidative addition without decomposition.
Validation : Monitor reaction progress via TLC or LC-MS and characterize products using ¹H/¹³C NMR .
Basic: Which spectroscopic techniques are essential for structural elucidation of furo[3,2-c]pyridine derivatives?
Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7–8 ppm) and carbon backbone (e.g., carbonyl carbons at δ 160–180 ppm) .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
- Mass spectrometry : Confirms molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .
Advanced: What mechanistic insights explain the formation of dione derivatives via photoxygenation?
Answer:
Photoxygenation introduces oxygen atoms into the thieno[3,2-c]pyridine scaffold, forming 7-iminothieno[3,2-c]pyridine-4,6(5H,7H)-dione. The process likely involves:
- Singlet oxygen (¹O₂) generation : A photosensitizer (e.g., methylene blue) converts triplet oxygen to ¹O₂ under light.
- Electrophilic addition : ¹O₂ reacts with electron-rich double bonds or heteroatoms, forming endoperoxides or diones .
Experimental validation : Track reaction intermediates using UV-vis spectroscopy and isolate products via column chromatography .
Basic: How are antimicrobial activities of furo[3,2-c]pyridine derivatives evaluated in academic research?
Answer:
- Agar dilution or broth microdilution : Determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains (e.g., S. aureus, E. coli).
- Structure-activity relationship (SAR) : Compare MICs of derivatives (e.g., 4-phenyl vs. 4-cyanofuro[3,2-c]pyridine) to identify critical substituents .
Advanced: How can researchers resolve contradictions in substituent effects on biological activity across studies?
Answer:
- Meta-analysis : Compare datasets from multiple studies (e.g., antimicrobial vs. anticancer activity) to identify confounding variables (e.g., assay conditions, cell lines).
- Computational modeling : Use molecular docking to assess binding affinity variations caused by substituent electronic/steric effects .
Case example : Contrast the enhanced anticancer activity of 4-methoxybenzylidene derivatives with the modest antimicrobial effects of 4-phenyl derivatives .
Advanced: What strategies enable gram-scale synthesis of furo[3,2-c]pyridine derivatives without chromatographic purification?
Answer:
- Precipitation-driven purification : Adjust solvent polarity (e.g., add hexane to DMSO) to crystallize products.
- Flow chemistry : Utilize microfluidic reactors for controlled photoxygenation or cyclization, minimizing side products .
Example : Ambient-air reactions for 7-iminothieno[3,2-c]pyridine-4,6-dione synthesis achieve >90% conversion at gram scale .
Advanced: How can substituent engineering enhance the bioactivity of furo[3,2-c]pyridine-dione derivatives?
Answer:
- Electron-withdrawing groups (EWGs) : Introduce -NO₂ or -CF₃ to improve metabolic stability and target binding (e.g., anticancer activity of trifluoromethylphenyl derivatives ).
- Hydrogen-bond donors : Add -NH₂ or -OH to engage active-site residues (e.g., pyrazolo[3,4-d]pyrimidine-diones in kinase inhibition ).
Validation : Test derivatives in cell-based assays (e.g., STAT3 phosphorylation inhibition in ovarian cancer models ).
Basic: How do reaction conditions (acidic vs. alkaline) influence hydrolysis of furo[3,2-c]pyridine cyanoderivatives?
Answer:
- Alkaline hydrolysis (NaOH/EtOH) : Yields carboxylic acids via nucleophilic attack on the nitrile group.
- Acidic hydrolysis (HCl/H₂O) : Forms amides through partial hydrolysis, controlled by protonation of intermediates .
Monitoring : Use pH titration and IR spectroscopy to track nitrile (C≡N, ~2250 cm⁻¹) conversion to -COOH or -CONH₂ .
Advanced: What computational methods predict the reactivity of furo[3,2-c]pyridine derivatives in palladium-catalyzed reactions?
Answer:
- DFT calculations : Model transition states (e.g., oxidative addition of 4-chlorofuro[3,2-c]pyridine to Pd(0)) to predict activation barriers .
- Molecular dynamics : Simulate solvent effects on catalyst-substrate interactions (e.g., dichloromethane vs. toluene) .
Application : Rationalize the low yield of Suzuki couplings in dichloromethane by identifying solvent-induced catalyst deactivation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
